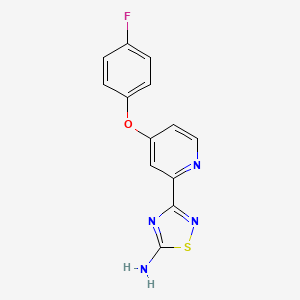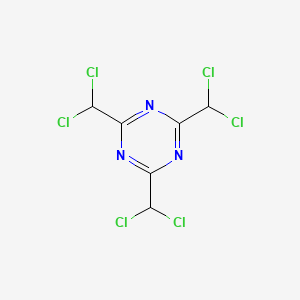
s-Triazine, 2,4,6-tris(dichloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2,4,6-tris(dichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic ring compound with three nitrogen atoms replacing three carbon-hydrogen units in the benzene ring structure . This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- typically involves the chlorination of s-triazine derivatives. One common method is the liquid-phase chlorination of acetonitrile (CH₃CN), which undergoes a trimerization reaction to yield s-triazine derivatives, including 2,4,6-tris(dichloromethyl)-s-triazine . The reaction conditions often include the presence of a catalyst and controlled chlorination rates to achieve the desired product.
Industrial Production Methods
Industrial production of s-Triazine, 2,4,6-tris(dichloromethyl)- may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2,4,6-tris(dichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine, 2,4,6-tris(dichloromethyl)- include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazine derivatives, while oxidation reactions may produce triazine oxides.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2,4,6-tris(dichloromethyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of s-Triazine, 2,4,6-tris(dichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes . The specific pathways involved depend on the biological context and the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to s-Triazine, 2,4,6-tris(dichloromethyl)- include:
2,4,6-Tris(trichloromethyl)-s-triazine: Another triazine derivative with similar chemical properties.
2,4-Dichloro-6-methoxy-s-triazine: A triazine derivative used in various chemical reactions.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine derivative with applications in materials science.
Uniqueness
s-Triazine, 2,4,6-tris(dichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its high chlorine content and symmetrical structure make it valuable for specialized chemical synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
5311-21-7 |
|---|---|
Molekularformel |
C6H3Cl6N3 |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
2,4,6-tris(dichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |
InChI-Schlüssel |
LNRJBPCTMHMOFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




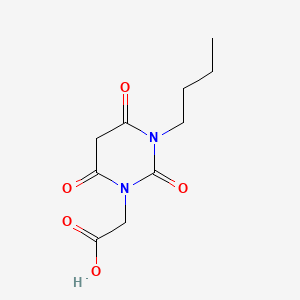
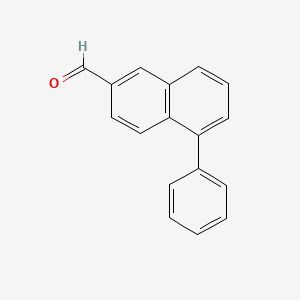

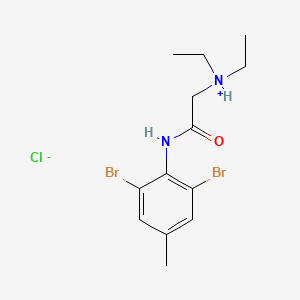
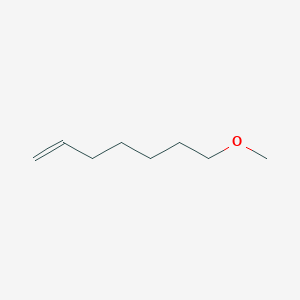
![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)


